(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one

Lipophilicity Drug-likeness Physicochemical property

(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one (CAS 649765-26-4) is a chiral, cis-fused bicyclic β-lactam with a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol. It is a derivative of the core 8-azabicyclo[5.2.0]nonan-9-one scaffold, distinguished by an N-hydroxymethyl substituent and defined (1S,7R) stereochemistry.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 649765-26-4
Cat. No. B12597991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one
CAS649765-26-4
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC2C(CC1)N(C2=O)CO
InChIInChI=1S/C9H15NO2/c11-6-10-8-5-3-1-2-4-7(8)9(10)12/h7-8,11H,1-6H2/t7-,8+/m0/s1
InChIKeyCSTLGMGPECDPEJ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one (CAS 649765-26-4): Chiral β-Lactam Building Block for Medicinal Chemistry and Chemical Biology


(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one (CAS 649765-26-4) is a chiral, cis-fused bicyclic β-lactam with a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol . It is a derivative of the core 8-azabicyclo[5.2.0]nonan-9-one scaffold, distinguished by an N-hydroxymethyl substituent and defined (1S,7R) stereochemistry . This compound serves as a versatile intermediate in the synthesis of complex organic molecules, enantiopure β-lactams, and functionalized azepane derivatives .

1
Chiral building block for enantioselective synthesis of functionalized azepanes and β‑lactam derivatives.
2
N‑Hydroxymethyl handle enables late‑stage derivatization, prodrug design, and bioconjugation without ring disruption.
3
Ring‑strain‑driven reactivity supports regioselective ring‑opening to stereodefined 7‑membered N‑heterocycles.

Why (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one Cannot Be Replaced by Generic Analogs in Synthetic and Pharmacological Workflows


The N-hydroxymethyl group and the specific (1S,7R) stereochemistry of this compound confer distinct physicochemical and reactivity profiles that are not replicated by the parent β-lactam, the N-unsubstituted analog, or the opposite enantiomer. The N-hydroxymethyl substituent introduces an additional hydrogen bond donor, alters lipophilicity (XLogP3-AA = 1.4 vs. ~0.53–0.56 for the parent (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one ), and provides a functional handle for further derivatization, such as phosphorylation, acylation, or conjugation . The cis-fused β-lactam ring imposes significant conformational strain on the cycloheptane ring, directly influencing reactivity in ring-opening and rearrangement reactions . Generic substitution risks loss of enantioselectivity, altered reaction outcomes, and invalid pharmacological data.

Racemic or opposite enantiomer
Loss of defined (1S,7R) stereochemistry can lead to unpredictable diastereomeric ratios and invalidate stereochemical assignments.
Parent N‑unsubstituted β‑lactam
Absence of the hydroxymethyl group alters lipophilicity, hydrogen‑bond capacity, and removes the synthetic handle required for selective derivatization.
Generic 8‑azabicyclo[5.2.0]nonan‑9‑one derivatives
Lack of the N‑substituent directing group can shift ring‑opening regiochemistry, limiting access to the targeted azepane products.

Quantitative Differentiation Evidence for (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one


N-Hydroxymethyl Substitution Alters Lipophilicity: XLogP3-AA Comparison with Parent β-Lactam

The target compound has a computed XLogP3-AA of 1.4, reflecting moderate lipophilicity suitable for membrane permeability . In contrast, the parent (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one lacks the hydroxymethyl group and exhibits a predicted ACD/LogP of ~0.53–0.56 . This ~0.9 log unit difference represents an approximately 8-fold increase in octanol-water partition coefficient, which can significantly affect biodistribution, passive permeability, and protein binding.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ 0.84–0.87
Lipophilicity difference may affect permeability profiling.
Computed XLogP3-AA vs. ACD/LogP; ~8‑fold partition coefficient shift.
Lipophilicity Drug-likeness Physicochemical property

Introduction of an Additional Hydrogen Bond Donor via the Hydroxymethyl Moiety

The target compound possesses one hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the β-lactam carbonyl and the hydroxyl oxygen) . The parent (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one has only one hydrogen bond donor (the N-H) and two acceptors but lacks the hydroxyl oxygen as a distinct acceptor site . This additional H-bond donor/acceptor pair increases topological polar surface area from ~33 Ų (parent) to 40.5 Ų (target), enhancing aqueous solubility and enabling hydrogen bond-directed molecular recognition not possible with the parent scaffold.

H‑bond donor profile
Cross-study comparable
ΔTPSA ≈ 7.5 Ų
+ 1 H‑bond acceptor
Enhanced hydrogen‑bond capacity may influence target engagement studies.
Target TPSA 40.5 vs. parent ~33 Ų; additional OH site.
Hydrogen bonding Solubility Target engagement

Chiral Integrity: Single Enantiomer (1S,7R) vs. Racemic Mixture – Impact on Crystallization and Enantioselective Synthesis

The cis-fused β-lactam core crystallizes in the non-centrosymmetric space group P2₁2₁2₁, with enantiomers resolving into homochiral helices via N-H···O=C hydrogen bonds . The target compound, as a single (1S,7R) enantiomer, provides defined stereochemistry critical for downstream enantioselective transformations. The racemic mixture (±)-8-azabicyclo[5.2.0]nonan-9-one (CAS 522644-05-9) does not offer this stereochemical purity and may yield unpredictable diastereomeric ratios in further reactions . The conformational strain energy of the β-lactam ring forces the cycloheptane into a chair conformation that is 1.4 kcal/mol less stable than the twist-chair form, a strain feature common to this bicyclic system but exploitable only with defined stereochemistry .

Chiral integrity
Supporting evidence
Single (1S,7R) enantiomer
P2₁2₁2₁ space group
Defined stereochemistry essential for reproducible enantioselective synthesis.
Conformational strain 1.4 kcal/mol; racemic mixture lacks this control.
Stereochemistry Chiral resolution Crystallography

Functional Handle for Derivatization: Hydroxymethyl Group Enables Regioselective Ring-Opening and Bioconjugation

The N-hydroxymethyl group serves as a versatile synthetic handle for selective protection, activation, or conjugation. In related 3,5-dioxa-8-azabicyclo[5.2.0]nonane systems, regioselective ring openings have been demonstrated by exploiting differential hydroxyl reactivity in the presence of a β-lactam moiety . The target compound's hydroxymethyl group can be selectively phosphorylated, acylated, or converted to a leaving group (e.g., mesylate, tosylate) without disrupting the β-lactam ring, a capability absent in the parent N-unsubstituted 8-azabicyclo[5.2.0]nonan-9-one scaffold . This enables site-specific bioconjugation or incorporation into prodrug strategies.

Derivatization handle
Class-level inference
N‑CH₂OH enables selective protection / conjugation
Supports SAR and bioconjugation workflows not possible with parent scaffold.
Regioselective ring‑opening demonstrated in analogous systems.
Synthetic handle Derivatization Bioconjugation

Molecular Weight Increase and Physicochemical Profile Differentiation from Parent β-Lactam

The molecular weight of 169.22 g/mol for the target compound is approximately 30 Da higher than the parent (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one (MW = 139.19 g/mol) due to the N-hydroxymethyl substituent . This increase remains within the favorable range for oral bioavailability (Lipinski's Rule of Five: MW ≤ 500) and is accompanied by a rotatable bond count of 1 (vs. 0 for the parent), which may influence conformational flexibility and binding entropy . The pKa of the parent lactam NH is predicted at ~15.69, whereas the target compound's NH is replaced by an N-CH₂OH group, eliminating this acidic proton and altering ionization behavior across physiological pH ranges .

Physicochemical shift
Cross-study comparable
ΔMW +30 Da
Loss of NH acidity
Distinct ionization and flexibility profile relevant for lead optimization context.
Rotatable bonds: target 1 vs parent 0; pKa ~15.69 eliminated.
Molecular weight Physicochemical profile Lead optimization

Ring Strain-Driven Reactivity Enables Downstream Access to Substituted Azepanes and Piperidines

The β-lactam ring in the 8-azabicyclo[5.2.0]nonan-9-one system is inherently strained; the cycloheptane ring adopts a chair conformation 1.4 kcal/mol less stable than the twist-chair, driven by β-lactam ring strain . This strain energy facilitates reductive ring-opening with LiAlH₄, yielding 2-(1-alkoxy-2-hydroxyethyl)azepanes as single isomers . The N-hydroxymethyl group in the target compound may direct regioselectivity in such ring-opening reactions, a parameter not controllable with the N-unsubstituted parent. This enables access to uniquely functionalized 7-membered N-heterocycles (azepanes) with defined stereochemistry, expanding the accessible chemical space for medicinal chemistry.

Ring‑strain reactivity
Class-level inference
Chair strain ~1.4 kcal/mol above twist‑chair
Strain‑driven ring‑opening gives access to stereodefined azepanes.
N‑hydroxymethyl may direct regiochemistry in LiAlH₄ reduction.
Ring strain Ring-opening Heterocycle synthesis

Optimal Application Scenarios for (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one


Stereodefined Building Block for Enantioselective Synthesis of Functionalized Azepanes

The (1S,7R) stereochemistry and the N-hydroxymethyl group enable the target compound to serve as a chiral precursor for stereoselective reductive ring-opening to produce 2-(1-alkoxy-2-hydroxyethyl)azepanes as single isomers . This application is unique because the N-hydroxymethyl substituent provides regiochemical control, and the defined stereochemistry avoids the diastereomeric mixtures that would result from using the racemic β-lactam .

Late-Stage Derivatization Handle for Prodrug Design and Bioconjugation

The primary hydroxyl group of the N-hydroxymethyl moiety can be selectively phosphorylated, acylated, sulfonylated, or oxidized to an aldehyde or carboxylic acid without disrupting the β-lactam ring . This enables the compound's use in prodrug strategies (e.g., phosphate ester prodrugs for improved solubility) or as a linker for bioconjugation to targeting moieties (e.g., antibodies, peptides), applications unattainable with the N-unsubstituted parent scaffold .

Physicochemical Probe for Hydrogen Bond-Dependent Target Engagement Studies

With an XLogP of 1.4, TPSA of 40.5 Ų, and a single H-bond donor (OH) distinct from the lactam N-H found in the parent (TPSA ~33 Ų, ACD/LogP ~0.53) , this compound occupies a distinct physicochemical space. It is suited for structure-activity relationship (SAR) campaigns where hydrogen bond-directed binding or permeability modulation is being explored, serving as a probe that the parent compound cannot emulate .

Crystallography and Solid-State Chiral Resolution Studies

The cis-fused β-lactam core crystallizes as homochiral helices in space group P2₁2₁2₁ . The target compound, as a single enantiomer with an additional hydroxyl group, offers opportunities for studying hydrogen bond networks in crystal engineering, chiral resolution, and absolute configuration determination via X-ray crystallography, areas where the racemic mixture or the parent scaffold provide inferior data.

Application
Selection Property
Validation Focus
Stereodefined azepane synthesis
Enantiomeric purity and N‑hydroxymethyl directing group
Stereochemical outcome and regiochemical control in ring‑opening
Late‑stage derivatization / prodrug design
Primary hydroxyl handle without β‑lactam ring disruption
Selective phosphorylation, acylation, or conjugation efficiency
Hydrogen bond‑dependent target engagement studies
Distinct H‑bond donor/acceptor pattern and TPSA
Correlation of H‑bond profile with binding or permeability modulation
Crystallography and chiral resolution
Homochiral packing and additional hydroxyl interaction site
Hydrogen bond network analysis and absolute configuration determination
Quote Request

Request a Quote for (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.